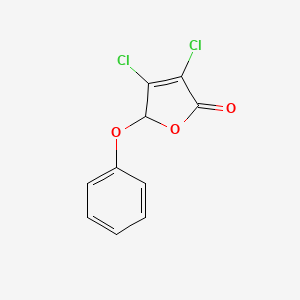![molecular formula C12H17FO2S B12605814 Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- CAS No. 648956-83-6](/img/structure/B12605814.png)
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- is an organic compound with the molecular formula C12H17FO2S This compound is characterized by the presence of a benzene ring substituted with a 4-fluorobutylthio group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- typically involves the following steps:
Formation of the 4-fluorobutylthio group: This can be achieved by reacting 4-fluorobutyl bromide with thiourea to form 4-fluorobutylthiourea, followed by hydrolysis to yield 4-fluorobutylthiol.
Substitution on the benzene ring: The 4-fluorobutylthiol is then reacted with 1,4-dimethoxybenzene in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-[(4-chlorobutyl)thio]-1,4-dimethoxy-
- Benzene, 2-[(4-bromobutyl)thio]-1,4-dimethoxy-
- Benzene, 2-[(4-iodobutyl)thio]-1,4-dimethoxy-
Uniqueness
Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- is unique due to the presence of the fluorine atom in the 4-fluorobutylthio group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and iodo analogs.
Properties
CAS No. |
648956-83-6 |
|---|---|
Molecular Formula |
C12H17FO2S |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(4-fluorobutylsulfanyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17FO2S/c1-14-10-5-6-11(15-2)12(9-10)16-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
DAZMIQDZMBXEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


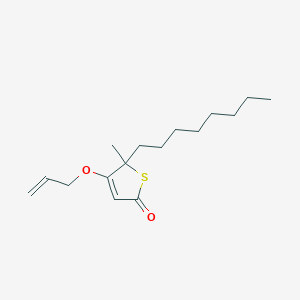
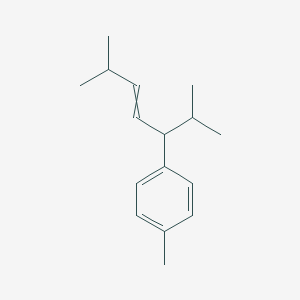
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
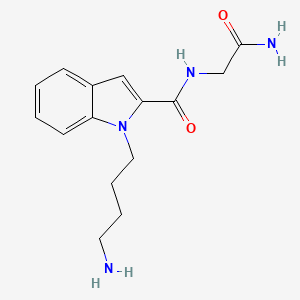
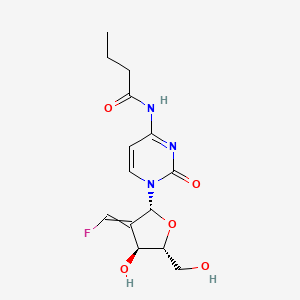
sulfanium bromide](/img/structure/B12605756.png)
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
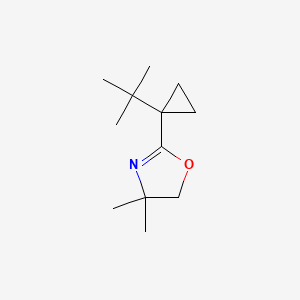
![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)
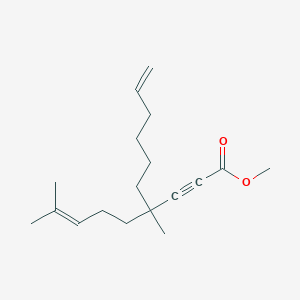
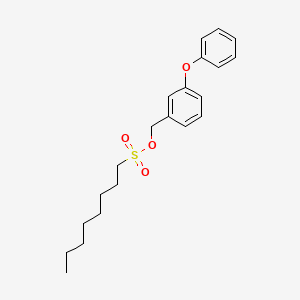
![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
